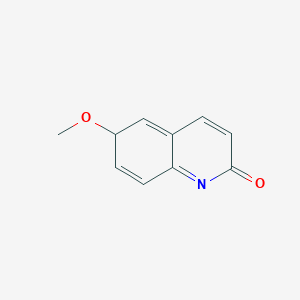

6-methoxy-6H-quinolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

6-methoxy-6H-quinolin-2-one |

InChI |

InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6,8H,1H3 |

InChI Key |

RAJMQGFPDRQVIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1C=CC2=NC(=O)C=CC2=C1 |

Origin of Product |

United States |

Chemical Derivatization and Structure Property Relationship Spr Studies for 6 Methoxy 6h Quinolin 2 One Analogues

Strategies for Chemical Modification of the Quinolin-2-one Ring System

Introduction of Substituents at Core Positions (C-3, C-4, C-6, C-7)

The introduction of various substituents at the C-3, C-4, C-6, and C-7 positions of the quinolin-2-one ring is a common strategy to alter its biological and physical properties. nih.govresearchgate.net

C-3 and C-4 Positions: Modifications at the C-3 and C-4 positions are frequently explored. For instance, the introduction of an aryl group at the C-3 position has been reported in the synthesis of 3-aryl-2-quinolones. researchgate.net The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives highlights the importance of substitution at the C-4 position. organic-chemistry.org Palladium-catalyzed C-H functionalization has been used to introduce various azoles at the C-3 position of 3-bromoquinolin-2(1H)-ones. mdpi.com

C-6 and C-7 Positions: The C-6 and C-7 positions are also crucial for modulating the properties of the quinolin-2-one scaffold. The presence of a methoxy (B1213986) group at the C-6 position, as in the parent compound of this article, can significantly influence its electronic properties. The introduction of a dimethylamino group at the C-7 position can polarize the fluorophore by pushing electron density into the core of the molecule. nih.gov The introduction of a fluorine atom at the C-6 position is considered optimal for certain biological activities. mdpi.com

The following table summarizes some examples of substituents introduced at these core positions and their synthesis methods.

| Position | Substituent | Synthesis Method | Reference |

| C-3 | Aryl groups | Not specified | researchgate.net |

| C-3 | Azoles | Palladium-catalyzed C-H functionalization | mdpi.com |

| C-4 | Hydroxyl group | Not specified | organic-chemistry.org |

| C-6 | Methoxy group | Not specified | Not specified |

| C-7 | Dimethylamino group | Not specified | nih.gov |

| C-6 | Fluorine atom | Not specified | mdpi.com |

N-Substitution and Fusion with Ancillary Heterocyclic Rings

N-Substitution: Alkylation and arylation at the nitrogen atom (N-1 position) of the quinolin-2-one ring represent another important modification strategy. N-alkylation has been shown to retain the charge-transfer properties of certain quinolinone-based dyes. researchgate.net For example, N-amino-4,7-dimethyl-6-nitroquinoline-2-one can be synthesized and further derivatized. researchgate.net

Fusion with Ancillary Heterocyclic Rings: Fusing additional heterocyclic rings to the quinolin-2-one scaffold can lead to the development of novel compounds with unique properties. For instance, the synthesis of pyrazolo[3,4-b]quinoline derivatives has been achieved through an acid-mediated and DMSO-assisted one-pot tandem synthesis. rsc.org Thiazole rings have also been fused to the quinolin-2-one core to create potential urease inhibitors. dntb.gov.ua Furthermore, the fusion of rings can lead to complex structures like pyrano[3,2-c]quinoline-6,7,8,13-tetraones. mdpi.com The synthesis of such fused systems often involves multi-step reactions and can result in compounds with significant biological potential. ekb.egresearchgate.netacs.org

Influence of Electron-Withdrawing and Electron-Donating Groups on Scaffold Properties

Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups, such as nitro groups or halogens, can significantly impact the molecule's reactivity and photophysical characteristics. researchgate.netvulcanchem.com EWGs generally increase the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. studypug.com For example, introducing electron-withdrawing acceptor groups can induce charge-transfer transitions in 2-quinolinone-based molecular systems. researchgate.net The presence of a nitro group at the 7-position acts as a strong electron-withdrawing group. vulcanchem.com

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkoxy (like the 6-methoxy group) or amino groups, increase the electron density of the quinoline (B57606) ring. studypug.com This can enhance the nucleophilicity of the molecule and influence its interaction with biological targets. studypug.com The electron-donating dimethylamino group at the 7-position of quinoline, for instance, pushes electron density into the core of the molecule, affecting its polarization and fluorescence properties. nih.gov The photophysical properties and excited-state intramolecular proton transfer (ESIPT) of salicylideneaniline (B1219908) derivatives are significantly affected by the presence of both electron-donating and electron-withdrawing groups. researchgate.net

The interplay between EWGs and EDGs allows for the fine-tuning of the electronic properties of the quinolin-2-one scaffold for specific applications. researchgate.netcdnsciencepub.com

Systematic Derivatization for Tailored Chemical Properties

Design Principles for Scaffold Optimization

The optimization of the quinolin-2-one scaffold for specific applications relies on rational design principles that consider the structure-property relationships. researchgate.netcdnsciencepub.com Key design principles include:

Modular Design: A modular approach, where different domains of the scaffold can be independently modified, allows for the systematic exploration of chemical space. nih.gov For example, a quinoline-based probe can be designed with three strategic domains for polarization, tuning of photophysical properties, and structural diversity. nih.gov

Hybrid Molecule Approach: Combining fragments of known pharmacophores or substructures with the quinolin-2-one core is a common strategy to design hybrid molecules with desired biological activities. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modifications and subsequent evaluation of the analogues' properties are crucial for establishing SAR. dntb.gov.ua This iterative process of design, synthesis, and testing helps in identifying the key structural features responsible for the desired effect. mdpi.comdntb.gov.ua For instance, the introduction of substituents into the benzene (B151609) ring of the quinoline system, such as halogens, can be varied to enhance biological activity and modify physicochemical properties. mdpi.com

Methodologies for Generating Diverse Libraries of Analogues

The generation of diverse libraries of quinolin-2-one analogues is essential for high-throughput screening and the discovery of new lead compounds. ekb.egresearchgate.netacs.org Several methodologies are employed for this purpose:

Combinatorial Chemistry and Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for the parallel synthesis of a large number of compounds. acs.org For example, a library of 3,5-disubstituted-2-oxoquinolinones was prepared using this method. acs.org

Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize complex molecules in a single step from readily available starting materials. rsc.org Various MCRs have been developed for the synthesis of quinoline derivatives, contributing to the generation of diverse libraries. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are widely used for the synthesis of quinolin-2-ones and their derivatives due to their mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comresearchgate.net These methods provide access to a variety of substituted quinolines. chemicalpapers.com

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse molecules from a common starting material in a limited number of synthetic steps. researchgate.net

The following table provides an overview of different synthetic methodologies used to generate libraries of quinolin-2-one analogues.

| Methodology | Description | Reference(s) |

| Solid-Phase Synthesis | Parallel synthesis of compounds on a solid support, enabling high-throughput generation of analogues. | acs.org |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form a complex product, offering high efficiency and atom economy. | rsc.org |

| Palladium-Catalyzed Reactions | Versatile cross-coupling reactions for C-C and C-N bond formation, allowing for the introduction of various substituents. | mdpi.comresearchgate.net |

| Diversity-Oriented Synthesis | A strategy to generate structurally diverse small molecules from a common starting point. | researchgate.net |

Structural Elucidation in Derivatization Processes

The transformation of a parent molecule like 6-methoxy-6H-quinolin-2-one into its derivatives is a fundamental process in drug discovery and materials science. However, the synthesis of a new analogue is only the first step; confirming its exact chemical structure is a critical subsequent phase. This process, known as structural elucidation, relies on a suite of advanced analytical techniques. For quinolin-2-one derivatives, a combination of spectroscopic methods is typically employed to unambiguously determine the molecular architecture, including the position of substituents, stereochemistry, and conformation. nih.gov These methods provide a detailed molecular blueprint, which is essential for understanding structure-activity relationships (SAR). nih.gov

The primary tools for the structural characterization of this compound analogues are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). derpharmachemica.com, researchpublish.com, nih.gov In many cases, single-crystal X-ray crystallography provides the most definitive structural evidence. nih.gov, mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For quinolin-2-one derivatives, the aromatic protons on the quinoline core appear in a characteristic downfield region (typically δ 7.0-9.0 ppm). The chemical shift and splitting patterns of these protons are highly sensitive to the nature and position of substituents. For instance, in a series of (6-methoxy-2-phenylquinolin-4-yl)methanol (B11856644) derivatives, the protons on the quinoline ring system show distinct signals that confirm the substitution pattern. nih.gov The methoxy group (OCH₃) protons typically appear as a sharp singlet further upfield, often around δ 3.8-4.1 ppm. nih.gov, nih.gov

Interactive Data Table: ¹H NMR Spectral Data for 6-Methoxy-Quinoline Derivatives

| Compound Name | Proton | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J in Hz) | Reference |

| (6-methoxy-2-phenylquinolin-4-yl)methanol (5a) | OCH₃ | 3.89 | s | nih.gov |

| CH₂ | 5.05 | s | nih.gov | |

| Quinoline H₇ | 7.01-7.05 | dd, J=9.2, 2.7 | nih.gov | |

| Quinoline H₅, H₃, H₈ | 7.99-8.05 | m | nih.gov | |

| (E)-ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate (8c) | OCH₃ | 3.80 | s | researchgate.net |

| Quinolinone-H₅ | 7.15 | d, J=8.0 | researchgate.net | |

| Quinolinone-H₇ | 7.35 | d, J=8.0 | researchgate.net | |

| Quinolinone-H₈ | 7.55 | s | researchgate.net | |

| Quinolinone-NH | 10.95 | brs | researchgate.net | |

| 4-[(2-Methoxy-6-methylquinolin-3-yl)methylene]-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (12b) | OCH₃ (Quinoline) | 4.11 | s | nih.gov |

| Ar-H | 9.36 | s | nih.gov | |

| Ar-H | 7.72 | t, J=4 | nih.gov | |

| Ar-H | 7.49 | d, J=8.5 | nih.gov |

Interactive Data Table: ¹³C NMR Spectral Data for 6-Methoxy-Quinoline Derivatives

| Compound Name | Carbon | Chemical Shift (δ ppm) | Reference |

| (6-methoxy-2-phenylquinolin-4-yl)methanol (5a) | OCH₃ | 66.95 | nih.gov |

| CH₂ | 61.27 | nih.gov | |

| Quinoline C₅ | 100.09 | nih.gov | |

| Quinoline C₇ | 118.32 | nih.gov | |

| Quinoline C₆ | 156.73 | nih.gov | |

| (E)-ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate (8c) | C-2 (C=O) | 162.79 | researchgate.net |

| C-6 | 120.61 | researchgate.net | |

| C-4 | 141.13 | researchgate.net | |

| C-3 | 93.49 | researchgate.net | |

| 6-methoxy-2-phenylquinoline-4-carboxylic acid (4a) | OCH₃ | 55.92 | nih.gov |

| COOH | 168.10 | nih.gov | |

| Quinoline C₃ | 120.24 | nih.gov | |

| Quinoline C₆ | 158.80 | nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, leading to absorption bands in the IR spectrum. For 6-methoxy-quinolin-2-one analogues, key vibrational bands confirm the presence of essential structural features. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for Quinolin-2-one Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretch | 3163 | nih.gov |

| C=O (Amide) | Stretch | 1638 | nih.gov |

| C=O (Ester) | Stretch | 1727 | nih.gov |

| C-O-C (Aromatic Ether) | Stretch | ~1250 | asianpubs.org |

| Aromatic C-H | Stretch | 3055 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For example, the molecular formula for 6-methoxy-4-(hydroxymethyl)quinolin-2(1H)-one was confirmed as C₁₀H₉NO₂ by HRMS, which measured the [M+H]⁺ ion at 176.0719, very close to the calculated value of 176.0706. rsc.org

X-ray Crystallography

By combining these powerful analytical methods, chemists can confidently elucidate the structures of newly synthesized this compound derivatives, paving the way for a deeper understanding of their chemical and biological properties.

Despite a comprehensive search for experimental spectroscopic data for the compound "this compound" and its common tautomer "6-methoxy-1H-quinolin-2-one," the specific analytical data required to fulfill the detailed article outline could not be located in the available scientific literature. Generating a scientifically accurate and thorough article with detailed research findings and data tables, as per the instructions, is not possible without access to published FT-IR, FT-Raman, 1H NMR, 13C NMR, and 2D NMR spectra for this specific compound.

The provided outline demands an in-depth analysis of experimental results, including peak assignments, chemical shifts, coupling constants, and vibrational frequencies. Using data from related but structurally distinct molecules, such as isomers (e.g., 4-methoxy-1H-quinolin-2-one) or derivatives (e.g., 6-methoxyquinoline), would be scientifically inaccurate and would not meet the stringent requirements of the request.

Therefore, the article focusing solely on the spectroscopic characterization of “this compound” cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Spectroscopic Characterization and Advanced Analytical Techniques for 6 Methoxy 6h Quinolin 2 One

Electronic Spectroscopy for Understanding Chromophoric Properties

Electronic spectroscopy is instrumental in characterizing the absorption and emission of light by 6-methoxy-6H-quinolin-2-one, which is governed by its chromophoric quinoline (B57606) core.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique used to study the electronic transitions within a molecule. For quinoline and its derivatives, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Steady-state absorption spectra of 6-methoxyquinoline (B18371) (6-MQ), a related compound, have been measured in various solvents at room temperature. In non-polar solvents like cyclohexane, n-hexane, and isopentane, the absorption spectra exhibit a resolved vibronic structure. However, in other solvents, the specific absorption maxima can be influenced by the solvent polarity. The absorption of ultraviolet light by a chemical compound produces a distinct spectrum that aids in its identification.

The UV-Vis spectrum of a synthesized quinoline derivative, 2-formyl-6-methoxy-3-carbethoxy quinoline (2F6M3CQ), was recorded in methanol and showed absorption bands that are characteristic of the quinoline scaffold. Generally, quinoline derivatives are known to have potential applications in optoelectronic devices due to their optical properties.

Emission spectroscopy, particularly fluorescence spectroscopy, provides information about the electronic structure of the excited states of a molecule. The emission of 6-methoxyquinoline (6-MQ) has been observed to consist of two primary bands, with their exact positions and relative intensities being dependent on the solvent used. These bands are attributed to the normal and protonated or hydrogen-bonded species.

For instance, in various solvents, the fluorescence emission of 6-MQ shows bands around 355 nm and 430 nm. In acidic, basic, and aqueous solutions with an excitation at 350 nm, two emission bands are observed. A third band appears with an excitation of 390 nm at low concentrations. At higher concentrations, a red-shifted emission band at 520 nm is observed across all solvents, which is suggested to be due to the formation of dimers or higher aggregates. The emission spectrum of a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, in methanol exhibits two emission bands at 362 nm (violet emission) and 492 nm (blue emission).

Mass Spectrometry (MS) for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.

The molecular weight of 6-methoxyquinoline is 159.18 g/mol . In a typical mass spectrum, the peak with the highest m/z value often corresponds to the molecular ion (M+), which is the intact molecule with one electron removed. For 6-methoxyquinoline, the molecular ion peak would be expected at an m/z of 159. The fragmentation of the molecular ion provides valuable clues about the molecule's structure. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or radicals. For 6-methoxyquinoline, potential fragments could arise from the loss of a methyl group (CH3) from the methoxy (B1213986) substituent, leading to a fragment ion at m/z 144, or the loss of a formyl radical (CHO), resulting in a fragment at m/z 130.

Different ionization techniques can be employed in mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) data for 6-methoxyquinoline shows a top peak at m/z 159 and another significant peak at m/z 116. Liquid Chromatography-Mass Spectrometry (LC-MS) has also been utilized for its analysis.

X-ray Crystallography for Three-Dimensional Structural Determination

While a specific crystal structure for this compound was not found in the provided search results, the structures of related quinoline derivatives have been determined using this technique. For example, the crystal structure of 2-formyl-6-methoxy-3-carbethoxy quinoline was established by single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic system with a P21/C space group. Similarly, the crystal structure of 5-methoxy-6-hydroxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one was determined to be orthorhombic with a P21nb space group. These studies demonstrate the power of X-ray crystallography in elucidating the detailed solid-state structures of complex organic molecules. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Complementary Analytical Techniques

In addition to the primary spectroscopic methods, other analytical techniques provide further verification of the compound's identity and purity.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the molecule, which can be compared with the theoretical values calculated from the molecular formula. For this compound (C10H9NO2), the theoretical elemental composition would be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. While specific elemental analysis data for this compound was not found in the search results, it is a standard characterization method for novel quinoline derivatives, as exemplified by its application in studies of related compounds. The molecular formula of 6-methoxyquinoline is C10H9NO. A related compound, 6-Methoxy-1-methyl-2(1H)-quinolinone, has the molecular formula C11H11NO2.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis is a crucial technique for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA analysis would provide critical data points regarding its decomposition profile.

A typical TGA experiment would yield a curve plotting percentage weight loss against temperature. From this, key parameters such as the onset temperature of decomposition and the temperatures at which significant weight loss occurs could be determined. This information is vital for understanding the material's thermal limitations and potential degradation pathways.

Hypothetical TGA Data Table for this compound:

| Parameter | Value | Unit |

| Onset Decomposition Temperature (Tonset) | Data Not Available | °C |

| Temperature at 5% Weight Loss (T5%) | Data Not Available | °C |

| Temperature at 50% Weight Loss (T50%) | Data Not Available | °C |

| Residual Weight at 600 °C | Data Not Available | % |

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning electron microscopy is a powerful imaging technique used to observe the surface topography and morphology of a material at high magnifications. An SEM analysis of this compound would reveal details about its crystalline structure, particle size, and shape.

By scanning the sample with a focused beam of electrons, SEM images can provide insights into the compound's physical characteristics, which can influence its properties such as solubility and dissolution rate. The resulting micrographs would offer a visual understanding of the material's microscopic and macroscopic structure.

Hypothetical SEM Data Table for this compound:

| Morphological Feature | Description |

| Particle Shape | Data Not Available |

| Surface Texture | Data Not Available |

| Agglomeration State | Data Not Available |

| Average Particle Size | Data Not Available |

Computational Chemistry and Theoretical Investigations of 6 Methoxy 6h Quinolin 2 One

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in building a foundational understanding of a molecule's behavior at the atomic and electronic levels. These approaches can predict molecular geometry, orbital energies, and charge distributions, which collectively determine the compound's physical and chemical properties.

Density Functional Theory (DFT) for Geometry Optimization

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap indicates higher stability. mdpi.com For 6-methoxy-6H-quinolin-2-one, calculating the energies of the HOMO and LUMO would help in predicting its behavior in chemical reactions, as well as its potential as an electronic material. Studies on similar quinoline (B57606) compounds have utilized DFT to calculate and visualize these orbitals, correlating the energy gap with the molecule's stability and electronic transitions. mdpi.com

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would reveal the electron-rich areas, likely around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, and electron-deficient regions. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. Computational studies on analogous quinoline structures have successfully used MEP maps to elucidate their reactive sites. nih.gov

Evaluation of Atomic Charge Distributions

Understanding the distribution of partial atomic charges within a molecule is fundamental to explaining its polarity, dipole moment, and intermolecular interactions. Various computational schemes, such as Mulliken population analysis or Natural Population Analysis (NPA), can be employed to calculate the partial charge on each atom of this compound. These calculations would quantify the electron-withdrawing or electron-donating effects of the substituents (the methoxy group and the carbonyl group) on the quinolinone core. This information provides a more detailed picture of the molecule's electronic landscape than the qualitative insights from MEP maps.

Simulation of Spectroscopic Data

Computational methods can also be used to simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of new compounds. For this compound, theoretical simulations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable. By calculating vibrational frequencies, chemical shifts, and electronic transitions, respectively, a theoretical spectrum can be generated. Comparing this simulated spectrum with experimental results can confirm the proposed structure and help in the assignment of spectral peaks. While specific simulations for this compound are not detailed in the available literature, computational studies on other quinoline derivatives have demonstrated the accuracy of such predictions. mdpi.comnih.gov

Prediction of Vibrational Spectra

The prediction of vibrational spectra through computational methods is a cornerstone of molecular characterization. For quinoline derivatives, Density Functional Theory (DFT) is a commonly employed quantum mechanical approach to analyze their vibrational properties. nih.gov The process typically begins with the optimization of the molecule's geometric structure, followed by the calculation of vibrational frequencies.

Methodologies such as the B3LYP functional combined with basis sets like 6–311++G(d,p) are utilized to achieve a balance between accuracy and computational cost. nih.gov The calculated frequencies, which correspond to the vibrational modes of the molecule (e.g., stretching, bending, and torsional motions of chemical bonds), are often scaled to correct for approximations inherent in the theoretical models and to improve agreement with experimental data, should it be available. nih.gov For instance, in studies of similar substituted pyridine (B92270) molecules, scaling factors have been applied to different types of vibrations to enhance predictive accuracy. redalyc.org

Table 1: Common Computational Methods for Vibrational Spectra Prediction

| Method | Basis Set | Key Features |

|---|---|---|

| Density Functional Theory (DFT) | 6-31G* | A widely used method for calculating the electronic structure of molecules. |

| B3LYP | 6–311++G(d,p) | A popular hybrid functional in DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |

Computational UV-Vis Absorption Spectra

Theoretical calculations are also instrumental in predicting and interpreting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. These spectra arise from electronic transitions between different energy levels within the molecule upon absorption of light. For compounds like this compound, Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating their electronic absorption properties. ni.ac.rs

The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. ni.ac.rs These theoretical predictions help in understanding the relationship between the molecular structure and its optical properties. For example, the presence and position of substituents on the quinoline ring, such as the methoxy group, can significantly influence the electronic transitions and thus the color and photophysical properties of the compound. ni.ac.rs Quantum-chemical interpretations can offer a direct correlation between the optical properties and the fundamental chemical structure through the analysis of molecular orbitals involved in the electronic transitions. ni.ac.rs

Table 2: Theoretical Approaches for UV-Vis Spectra Simulation

| Method | Basis Set | Key Outputs |

|---|---|---|

| Time-Dependent DFT (TD-DFT) | Varies | Excitation energies (λmax), oscillator strengths, and contributions of molecular orbitals to electronic transitions. |

Theoretical Studies on Reaction Pathways and Energetics

Computational chemistry offers a powerful toolkit for mapping out the potential reaction pathways and understanding the energetics of chemical transformations involving quinolin-2-one derivatives. DFT calculations are frequently used to explore the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energies. researchgate.net

For instance, theoretical studies on the synthesis of quinolin-2-one scaffolds have elucidated the mechanisms of rhodium-catalyzed oxidative C-H cyclization of anilines. researchgate.net These studies compute the Gibbs free energies of reactants, intermediates, transition states, and products to construct a detailed energy profile of the reaction. This information is crucial for understanding the feasibility of a proposed mechanism and for optimizing reaction conditions.

While specific studies on the reaction pathways of this compound are not detailed, the established computational methodologies for related quinoline syntheses provide a clear framework for how such investigations would be conducted. chemrxiv.org Such studies would be invaluable for predicting the reactivity of this compound in various chemical environments.

Advanced Computational Methodologies for Molecular Dynamics and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with their environment. mdpi.com For quinoline derivatives, MD simulations have been employed to investigate their dynamic stability and interactions with biological macromolecules, such as proteins. mdpi.comnih.gov

In a typical MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This provides a detailed picture of the molecule's conformational flexibility and its non-covalent interactions with surrounding molecules. mdpi.com Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the molecule's structure over time, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. mdpi.comnih.gov

These advanced computational techniques are essential for understanding how molecules like this compound might behave in complex biological systems, providing insights that are complementary to static quantum chemical calculations. tandfonline.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-6-methoxy-3-nitropyridine |

| 2-chloroquinoline-3-carboxaldehyde |

Diverse Applications of 6 Methoxy 6h Quinolin 2 One in Specialized Chemical Research

Role as a Key Synthetic Intermediate and Precursor in Organic Synthesis

6-Methoxy-6H-quinolin-2-one serves as a crucial starting material and intermediate in the synthesis of a variety of more complex molecules. Its quinolone core, featuring a methoxy (B1213986) substituent, provides a scaffold that can be further functionalized to create compounds with specific biological or material properties.

One of the key synthetic routes to 6-methoxy-2-quinolones involves the Pummerer reaction of N-aryl-N-methyl-3-(phenylsulfinyl)propionamides, which can be induced to cyclize and form the quinolone ring system pharm.or.jp. This method offers a convenient pathway to this important heterocyclic core.

Once formed, the 6-methoxy-2-quinolone structure is utilized as a precursor for a range of derivatives. For instance, it is a foundational component in the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids, which are precursors to potential P-glycoprotein inhibitors nih.govresearchgate.net. The synthesis of these derivatives often involves multi-step reactions where the quinoline (B57606) scaffold is built upon. The yields of these synthetic transformations can vary depending on the specific reagents and conditions used.

Table 1: Synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives

| Derivative Name | Starting Materials | Yield (%) |

|---|---|---|

| 6-methoxy-2-phenylquinoline-4-carboxylic acid | Substituted benzaldehyde, pyruvic acid, p-anisidine (B42471) | 23 |

| 6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid | Substituted benzaldehyde, pyruvic acid, p-anisidine | 18 |

| Methyl 6-methoxy-2-phenylquinoline-4-carboxylate | 6-methoxy-2-phenylquinoline-4-carboxylic acid, methyl iodide | 98 |

| Methyl 6-methoxy-2-(p-tolyl)quinoline-4-carboxylate | 6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid, methyl iodide | 98 |

Data sourced from nih.gov

Furthermore, the 6-methoxyquinoline (B18371) moiety is a precursor for creating even more complex heterocyclic systems. For example, 6-methoxy-8-aminoquinoline, a closely related structure, is synthesized from 4-methoxy-2-nitroaniline and glycerol in a Skraup reaction and serves as a precursor for various hybrid molecules mdpi.com. These examples underscore the importance of the 6-methoxy-substituted quinoline/quinolone framework as a versatile platform in organic synthesis.

Contributions to Advanced Materials Science

The inherent photophysical properties of the quinolone ring system, modulated by substituents such as the methoxy group at the 6-position, make it an attractive candidate for the development of advanced materials. While research into the direct application of this compound in this field is emerging, studies on its derivatives highlight its potential.

The fluorescence properties of carbostyril (2-quinolone) systems are significantly influenced by substituents on the quinoline ring sciforum.net. The presence of a methoxy group, which acts as an electron-donating group, can tune the emission wavelengths and quantum yields of these molecules sciforum.net.

Research on 6-methoxyquinoline-3,4-dicarbonitriles, which are derivatives of 6-methoxy-2-quinolone, has shown that these compounds can exhibit fluorescence in the green region of the spectrum (around 540 nm) sciforum.net. The introduction of additional functional groups allows for the fine-tuning of their photophysical properties, which is a critical aspect in the design of materials for optoelectronic devices. For instance, the quantum yield of these derivatives can be significantly enhanced by further substitution on the quinolone core sciforum.net.

Table 2: Fluorescence Properties of 6-Methoxy-2-quinolone Derivatives

| Compound Structure | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield |

|---|---|---|---|

| 6-methoxy-4-trifluoromethyl-2-quinolone | ~370 | ~430 | Sufficient |

| 3,4-dicyano-6-methoxy-2-quinolone | Not specified | 540 | 0.15 |

| 3,4-dicyano-6,7-dimethoxy-2-quinolone | 450 | 520 | ~0.50 |

Data sourced from sciforum.net

These tunable fluorescent properties suggest the potential for 6-methoxy-2-quinolone-based structures in the development of organic light-emitting diodes (OLEDs) and other optoelectronic applications.

The development of functional polymers often involves the incorporation of specific molecular units to impart desired electronic or optical properties. While direct polymerization of this compound is not widely reported, the modification of polymers with quinolone derivatives is a known strategy. For example, polymers can be functionalized with molecules that have desirable characteristics, and the tunable electronic properties of the 6-methoxy-2-quinolone core make it a candidate for such applications. The high chemical and thermal stability of the carbostyril system is also an advantageous feature for materials applications sciforum.net. Research in this area includes the development of polymers for various electronic applications, where the incorporation of chromophores like quinolone derivatives can lead to new functionalities nih.gov.

Utility in Advanced Spectroscopic and Analytical Methodologies

The fluorescent nature of the 6-methoxy-2-quinolone scaffold has been extensively leveraged in the design of spectroscopic probes and chemical sensors. These tools are instrumental in detecting and quantifying various chemical species in complex environments.

Derivatives of 6-methoxy-2-quinolone have been successfully synthesized to act as fluorescent probes. These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte. For example, a quinoline-appended hemicyanine, synthesized from 6-methoxy-2-chloro-3-formyl quinoline, has been developed as a fluorescent probe nih.gov.

Another example is the synthesis of a quinolin-2(1H)-one-isoxazole dye, which acts as a Michael acceptor-type probe rsc.org. The synthesis of this probe involves the preparation of 3-formyl-6-methoxy-2-quinolone as a key intermediate rsc.org. The photophysical properties of these probes, including their absorption and emission maxima, are crucial for their application and are often characterized in various solvents.

Table 3: Photophysical Properties of a 6-Methoxy-2-quinolone-based Dye (MQI)

| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

|---|---|---|

| Tetrahydrofuran (THF) | 436 | 560 |

| Dichloromethane (DCM) | 442 | 572 |

| Acetonitrile (ACN) | 436 | 582 |

| Ethanol (EtOH) | 438 | 588 |

| Dimethyl sulfoxide (DMSO) | 446 | 598 |

Data sourced from rsc.org

The application of 6-methoxy-2-quinolone-based spectroscopic probes extends directly to the field of chemical sensing. These probes have demonstrated high selectivity and sensitivity for the detection of various analytes.

A notable application is the detection of glutathione (GSH), an important biothiol. A quinoline-appended hemicyanine probe has been shown to selectively detect GSH with a low detection limit nih.gov. The sensing mechanism involves a nucleophilic substitution reaction between the probe and the thiol group of glutathione, leading to a "turn-off" of fluorescence nih.gov.

Table 4: Performance of a 6-Methoxy-2-quinolone-based Fluorescent Probe for Glutathione (GSH) Detection

| Analyte | Detection Limit | Sensing Mechanism |

|---|---|---|

| Glutathione (GSH) | 100 nM | Thiol-halogen SNAr nucleophilic substitution |

Data sourced from nih.gov

Furthermore, a concave fluorescent sensor for anions has been developed based on the 6-methoxy-1-methylquinolinium fragment. This sensor forms adducts with various anions, leading to quenching of its fluorescence, with a much higher sensitivity compared to the single quinolinium unit nih.gov. These examples highlight the significant utility of this compound derivatives in the development of advanced and highly sensitive chemical sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.